molecular formula C8H7F2NO3 B13456296 (6-Amino-2,2-difluoro-1,3-dioxaindan-4-yl)methanol CAS No. 2866318-09-2

(6-Amino-2,2-difluoro-1,3-dioxaindan-4-yl)methanol

Cat. No.: B13456296
CAS No.: 2866318-09-2
M. Wt: 203.14 g/mol
InChI Key: AASFXCCXJQSCNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Amino-2,2-difluoro-1,3-dioxaindan-4-yl)methanol is a chemical compound with a unique structure that includes an indane backbone, two fluorine atoms, and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Amino-2,2-difluoro-1,3-dioxaindan-4-yl)methanol typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 2,2-difluoro-1,3-dioxaindan with an appropriate amine under controlled conditions to introduce the amino group. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(6-Amino-2,2-difluoro-1,3-dioxaindan-4-yl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the amino group to an amine.

    Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation of the methanol group can yield (6-Amino-2,2-difluoro-1,3-dioxaindan-4-yl)aldehyde or (6-Amino-2,2-difluoro-1,3-dioxaindan-4-yl)carboxylic acid.

Scientific Research Applications

(6-Amino-2,2-difluoro-1,3-dioxaindan-4-yl)methanol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6-Amino-2,2-difluoro-1,3-dioxaindan-4-yl)methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorine atoms can enhance the compound’s stability and reactivity. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-(2,2-difluoro-1,3-dioxaindan-4-yl)ethan-1-one hydrochloride
  • 2-(2,2-difluoro-1,3-dioxaindan-5-yl)acetic acid

Uniqueness

(6-Amino-2,2-difluoro-1,3-dioxaindan-4-yl)methanol is unique due to its specific combination of functional groups and structural features. The presence of both an amino group and a methanol group, along with the indane backbone and fluorine atoms, gives it distinct chemical and biological properties compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

2866318-09-2

Molecular Formula

C8H7F2NO3

Molecular Weight

203.14 g/mol

IUPAC Name

(6-amino-2,2-difluoro-1,3-benzodioxol-4-yl)methanol

InChI

InChI=1S/C8H7F2NO3/c9-8(10)13-6-2-5(11)1-4(3-12)7(6)14-8/h1-2,12H,3,11H2

InChI Key

AASFXCCXJQSCNQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C2C(=C1CO)OC(O2)(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.